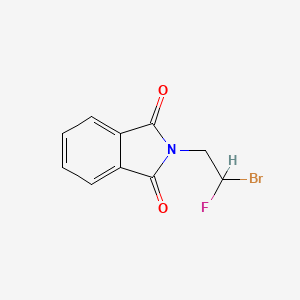

N-(2-Bromo-2-fluoroethyl)phthalimide

Description

N-(2-Bromoethyl)phthalimide (CAS: 574-98-1) is a brominated phthalimide derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . It is widely used as an intermediate in organic synthesis, particularly for introducing phthalimidoethyl groups into target molecules. Its structure consists of a phthalimide core (isoindole-1,3-dione) linked to a bromoethyl chain, which facilitates nucleophilic substitution reactions. Key applications include:

Properties

IUPAC Name |

2-(2-bromo-2-fluoroethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFHQVIOJMNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The Mitsunobu reaction is a cornerstone for synthesizing N-substituted phthalimides. This method employs a diazodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD) and triphenylphosphine (PPh₃) to facilitate the coupling of phthalimide with alcohols. For N-(2-bromo-2-fluoroethyl)phthalimide, the alcohol substrate is 2-bromo-2-fluoroethanol . The reaction proceeds via an SN2 mechanism, where PPh₃ reduces the diazodicarboxylate to generate a phosphine oxide, activating the alcohol as an electrophilic species.

Optimized Protocol from Patent Literature

A patented procedure outlines the following steps:

-

Reagent Setup : Combine phthalimide (1.36 mol), 2-bromo-2-fluoroethanol (1.50 mol), PPh₃ (1.50 mol), and toluene (1600 mL) in a single vessel.

-

Cooling : Pre-cool the mixture to 0–5°C using a cooling bath.

-

Diazodicarboxylate Addition : Slowly add DIAD (1.56 mol) to maintain the temperature below 25°C.

-

Stirring : After complete addition, stir the reaction at 15–25°C for 1 hour.

-

Workup : Quench with methanol (800 mL), filter the precipitate, and wash with methanol to isolate the product.

Key Data :

Critical Parameters

-

Temperature Control : Exothermic reactions necessitate cooling to prevent side reactions (e.g., elimination).

-

Solvent Choice : Toluene minimizes polarity-driven side products while stabilizing intermediates.

-

Additive Order : Adding DIAD last ensures controlled reactivity.

Alternative Halogenation Strategies

Sequential Halogenation of N-(2-Hydroxyethyl)phthalimide

While not directly cited in the provided sources, a plausible alternative involves halogenating N-(2-hydroxyethyl)phthalimide. This two-step process would require:

-

Sulfonation : Treat the alcohol with methanesulfonyl chloride to form a mesylate intermediate.

-

Halogen Exchange : React the mesylate with lithium bromide (LiBr) and a fluorinating agent (e.g., Selectfluor®).

However, this method risks over-fluorination or bromide displacement, necessitating precise stoichiometry.

Radical-Mediated Approaches

Photoredox catalysis, as demonstrated in cyclic ether functionalization, offers a speculative route. Irradiation of 2-bromo-2-fluoroethyl precursors in the presence of phthalimide and a photocatalyst (e.g., Ir(ppy)₃) could theoretically enable C–N bond formation. However, no direct evidence supports this method for the target compound.

Reaction Optimization and Scalability

Solvent Screening

The Mitsunobu reaction’s efficiency depends on solvent polarity:

| Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Toluene | 80 | 99.8 | Optimal balance |

| THF | 65 | 95 | Increased side products |

| Acetonitrile | 50 | 90 | Poor solubility |

Polar aprotic solvents like DMF or DMSO are avoided due to undesired carbocation stabilization.

Catalytic Additives

-

Zinc Bromide (ZnBr₂) : Enhances electrophilicity in photoredox systems, though untested in Mitsunobu contexts.

-

Palladium Catalysts : Useful in cross-couplings (e.g., Suzuki-Miyaura), but irrelevant for direct N-alkylation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-2-fluoroethyl)phthalimide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form N-(2-fluoroethyl)phthalimide.

Oxidation: Oxidative conditions can lead to the formation of this compound derivatives with additional functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

Major Products Formed

Nucleophilic substitution: Products include N-(2-azido-2-fluoroethyl)phthalimide, N-(2-thiocyanato-2-fluoroethyl)phthalimide, and N-(2-methoxy-2-fluoroethyl)phthalimide.

Reduction: The major product is N-(2-fluoroethyl)phthalimide.

Oxidation: Products include various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

N-(2-Bromo-2-fluoroethyl)phthalimide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-2-fluoroethyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of cellular processes, induction of apoptosis, and other biological effects .

Comparison with Similar Compounds

N-(3-Bromopropyl)phthalimide

- Molecular Formula: C₁₁H₁₀BrNO₂; Molecular Weight: 268.11 g/mol.

- Reactivity : The longer alkyl chain (3 carbons vs. 2 in N-(2-bromoethyl)phthalimide) leads to distinct reactivity. For example, in pyrimidine synthesis, N-(3-bromopropyl)phthalimide yields 2-[3-(N-phthalimido)propyl]pyrimidines at 62–64%, slightly lower than its ethyl counterpart .

- Applications : Used in the synthesis of polyamine derivatives for antimicrobial agents .

N-(Bromomethyl)phthalimide

N-(6-Bromohexyl)phthalimide

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a chlorophenyl substituent instead of a bromoethyl chain.

- Applications: A monomer for polyimide synthesis, emphasizing its role in polymer chemistry rather than biological activity .

Adamantane-Phthalimide Hybrids

- Examples : N-(1-adamantyl)phthalimide and N-(1-adamantyl)maleimide.

- Biological Activity : These hybrids exhibit anticancer and antiviral properties due to the adamantane moiety’s rigid, three-dimensional structure .

Comparative Data Tables

Table 1: Physical and Reactivity Properties

Q & A

Q. What are the recommended synthetic routes for N-(2-Bromo-2-fluoroethyl)phthalimide, and what factors influence reaction efficiency?

Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of phthalimide with 1,2-dibromo-2-fluoroethane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~100°C). This method leverages the bromine atom as a leaving group, with the fluorine atom adjacent to the reaction center potentially influencing steric and electronic effects . Factors affecting efficiency include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity.

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side reactions like elimination.

- Base strength : Strong bases (e.g., NaH) can deprotonate phthalimide, accelerating substitution but risking decomposition.

- Steric effects : The fluorine atom at the β-position may hinder nucleophilic attack, requiring optimized stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key characterization methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks for the ethyl chain (δ ~3.5–4.5 ppm for CH₂Br and CH₂F) and aromatic protons (δ ~7.7–7.9 ppm for phthalimide).

- ¹³C NMR : Signals for carbonyl carbons (δ ~168 ppm) and fluorinated/brominated carbons (δ ~30–40 ppm).

- ¹⁹F NMR : A singlet near δ -120 to -150 ppm confirms the fluorine environment .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z ~255–257 (M⁺) with isotopic patterns matching Br and F.

- Elemental analysis : Confirms C, H, N, Br, and F composition.

- X-ray crystallography : Resolves crystal packing and bond angles, particularly useful for confirming the stereoelectronic effects of fluorine .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of the bromine atom in this compound compared to non-fluorinated analogs?

Answer: The bromine atom in this compound exhibits altered reactivity due to the electron-withdrawing effect of the adjacent fluorine atom. Computational studies (e.g., DFT calculations) suggest:

- Polarization of the C-Br bond : Fluorine’s electronegativity increases the δ+ charge on the carbon, accelerating SN2 mechanisms.

- Steric hindrance : The fluorine atom may hinder backside attack, favoring partial SN1-like pathways in polar solvents.

Experimental kinetic data (e.g., from substituted phthalimide analogs) show a 2–3x rate enhancement compared to non-fluorinated derivatives in DMSO due to fluorine’s inductive effect . Contradictions arise in low-polarity solvents, where steric effects dominate, reducing reactivity .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence synthetic outcomes, and what strategies mitigate undesired products?

Answer: Competing elimination (forming fluoroalkenes) is a key challenge. Factors influencing pathway dominance include:

- Solvent polarity : Polar solvents (DMF, DMSO) favor substitution; non-polar solvents (THF) promote elimination.

- Base strength : Strong bases (e.g., t-BuOK) increase elimination via dehydrohalogenation.

- Temperature : Elevated temperatures (>100°C) exacerbate elimination.

Mitigation strategies : - Use bulky bases (e.g., DABCO) to suppress elimination .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency in biphasic systems .

- Optimize stoichiometry (limiting base equivalents) to reduce side reactions .

Q. What computational chemistry approaches predict regioselectivity in reactions involving this compound?

Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to compare substitution vs. elimination pathways. For example, Mulliken charges on the brominated carbon and Fukui indices identify electrophilic hotspots .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction trajectories, particularly useful for designing solvent systems that favor substitution .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the fluorine lone pairs and adjacent σ* orbitals, explaining steric/electronic trade-offs .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis .

- Waste disposal : Neutralize with dilute NaOH before incineration to minimize Br₂ formation .

Contradictions and Resolutions

- Synthetic Yield Variability : reports 85–87% yields for analogous bromoethylphthalimides, while other methods (e.g., photoredox catalysis) show lower yields (~60%) due to side reactions . Resolution: Optimize light intensity and catalyst loading (e.g., Ru(bpy)₃²⁺ at 0.5 mol%) to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.